molecular formula C14H15N3O B134964 2-(2-Phenylanilino)acetohydrazide CAS No. 129248-73-3

2-(2-Phenylanilino)acetohydrazide

Cat. No. B134964
M. Wt: 241.29 g/mol
InChI Key: RYXCXBYRLLSOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylanilino)acetohydrazide, also known as PAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In

Mechanism Of Action

2-(2-Phenylanilino)acetohydrazide exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes. Specifically, 2-(2-Phenylanilino)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(2-Phenylanilino)acetohydrazide can alter the expression of various genes, leading to changes in cellular processes.

Biochemical And Physiological Effects

2-(2-Phenylanilino)acetohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Additionally, 2-(2-Phenylanilino)acetohydrazide has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-Phenylanilino)acetohydrazide for lab experiments is its well-established synthesis method. Additionally, 2-(2-Phenylanilino)acetohydrazide is relatively stable and can be easily stored for long periods, making it a convenient compound to work with. However, one of the limitations of 2-(2-Phenylanilino)acetohydrazide is its potential toxicity. While 2-(2-Phenylanilino)acetohydrazide has been shown to be safe at low concentrations, higher concentrations may be toxic to cells.

Future Directions

There are several future directions for the study of 2-(2-Phenylanilino)acetohydrazide. One potential direction is the development of new cancer treatments based on the anti-cancer properties of 2-(2-Phenylanilino)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Phenylanilino)acetohydrazide and its effects on cellular processes. Finally, the potential toxicity of 2-(2-Phenylanilino)acetohydrazide needs to be further studied to ensure its safety for use in scientific research.
In conclusion, 2-(2-Phenylanilino)acetohydrazide is a promising compound for scientific research with potential applications in cancer research, neurodegenerative disease treatment, and inflammatory disease treatment. Its well-established synthesis method, wide range of biochemical and physiological effects, and potential future directions make it an exciting area of research.

Synthesis Methods

2-(2-Phenylanilino)acetohydrazide can be synthesized through a simple reaction between 2-phenylaniline and ethyl chloroacetate in the presence of hydrazine hydrate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(2-Phenylanilino)acetohydrazide. This synthesis method has been well-established and is widely used in the scientific community.

Scientific Research Applications

2-(2-Phenylanilino)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(2-Phenylanilino)acetohydrazide is in the field of cancer research. 2-(2-Phenylanilino)acetohydrazide has been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments. Additionally, 2-(2-Phenylanilino)acetohydrazide has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

129248-73-3

Product Name

2-(2-Phenylanilino)acetohydrazide

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(2-phenylanilino)acetohydrazide

InChI

InChI=1S/C14H15N3O/c15-17-14(18)10-16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,16H,10,15H2,(H,17,18)

InChI Key

RYXCXBYRLLSOAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)NN

synonyms

N-(biphenyl)glycylhydrazide

Origin of Product

United States

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